molecular formula C9H10NO3PS B165955 Cyanophos CAS No. 2636-26-2

Cyanophos

Cat. No.: B165955
CAS No.: 2636-26-2
M. Wt: 243.22 g/mol
InChI Key: SCKHCCSZFPSHGR-UHFFFAOYSA-N
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Description

Cyanophos, also known as O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide. It is a yellow to reddish-yellow transparent liquid used primarily as an insecticide and avicide. This compound is known for its effectiveness against pests such as rice stem borers and house flies . It functions as a cholinesterase inhibitor, disrupting the nervous systems of insects .

Mechanism of Action

Target of Action

Cyanophos is an organophosphorus insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting AChE, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an excess of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a range of symptoms, including muscle contractions and potentially fatal paralysis .

Biochemical Pathways

This compound primarily affects the cholinergic pathway by inhibiting the AChE enzyme . This inhibition disrupts the normal function of the nervous system, leading to a variety of downstream effects. For example, it can cause overstimulation of muscles and glands controlled by the parasympathetic nervous system . Additionally, this compound has been found to inhibit biological pathways such as photosynthesis and mitochondrial electron transport in plants .

Pharmacokinetics

This compound is characterized by a low aqueous solubility and is quite volatile . These properties suggest that it may be rapidly absorbed and distributed throughout the body following exposure. Detailed information about its absorption, distribution, metabolism, and excretion (adme) properties is currently lacking .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nervous system, causing symptoms such as muscle contractions, tremors, and potentially fatal paralysis . In the environment, this compound can have a toxic effect on non-target organisms, including fish, algae, and daphnia .

Action Environment

This compound is slightly mobile based on its chemical properties . Its volatility suggests that it can be easily transported in the environment, potentially affecting non-target areas and organisms . Environmental factors such as temperature, pH, and soil composition can influence its stability, degradation rate, and overall efficacy .

Biochemical Analysis

Biochemical Properties

Cyanophos interacts with the enzyme cholinesterase, inhibiting its activity . This interaction is crucial for its function as an insecticide. Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the nervous system. By inhibiting cholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual death of the insect .

Cellular Effects

This compound can enter the body via inhalation, ingestion, and contact with the skin and eyes . Once inside the body, it can have various effects on cells. It can interfere with cell signaling pathways related to the nervous system by inhibiting the breakdown of acetylcholine . This can lead to overstimulation of nerve cells and disruption of normal cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the enzyme cholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nervous system. The excess acetylcholine overstimulates nerve cells, leading to the symptoms of poisoning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, Plantago major L., a plant species, has been shown to significantly reduce this compound in water over a period of 9 days . This suggests that this compound may degrade over time in certain environments, potentially reducing its long-term effects on cellular function .

Metabolic Pathways

This compound is part of the chemical class of organophosphorus compounds . Specific metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, were not found in the available literature.

Transport and Distribution

This compound is a low aqueous solubility compound, quite volatile and based on its chemical properties, it is slightly mobile . It can enter the body via inhalation, ingestion, and contact with the skin and eyes . Specific information on how this compound is transported and distributed within cells and tissues was not found in the available literature.

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely that it interacts with enzymes in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanophos can be synthesized through the reaction of 4-cyanophenol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cyanophos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-dimethoxyphosphinothioyloxybenzonitrile
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InChI

InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
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InChI Key

SCKHCCSZFPSHGR-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)C#N
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Molecular Formula

C9H10NO3PS
Record name CYANOPHOS
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DSSTOX Substance ID

DTXSID0041806
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Molecular Weight

243.22 g/mol
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Physical Description

Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow to reddish-yellow transparent liquid; Rapidly decomposed by light and alkalinity; mp = 14-15 deg C; [Merck Index] Colorless liquid; [MSDSonline]
Record name CYANOPHOS
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Boiling Point

246 to 248 °F at 0.09 mmHg Decomposes (EPA, 1998), 119-120 °C (decomp) at 0.09 mm Hg
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Flash Point

104 °C
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Solubility

Solubility: 46 mg/l water at 30 °C; 27 g/kg hexane at 20 °C /Technical grade/, Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene., In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C., Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene., In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C.
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Density

1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998), 1.255-1.265 at 25 °C
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Vapor Pressure

0.0008 mmHg at 68 °F (EPA, 1998), 0.000788 [mmHg], Vapor pressure: 105 mPa at 20 °C /Technical grade/, 105 mPa at 20 °C
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Mechanism of Action

Cholinesterase inhibitor, The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for CYANOPHOS (8 total), please visit the HSDB record page.
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Color/Form

Yellow to reddish-yellow transparent liquid, Clear amber liquid

CAS No.

2636-26-2
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Melting Point

57 to 59 °F (EPA, 1998), 14-15 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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